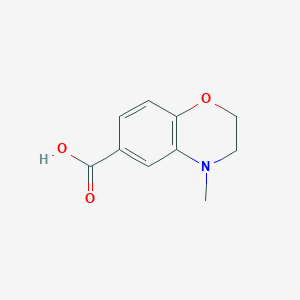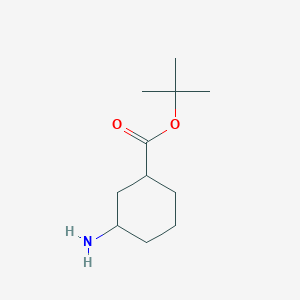
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
Overview
Description
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide (P3TFAH) is a small molecule that has been studied for its potential therapeutic applications. It is a derivative of the pyridine ring, which is a nitrogen-containing heterocyclic compound, and is further functionalized by the addition of a methyl group, a tetrahydrofuran ring, and an amine group. P3TFAH has been studied for its ability to interact with various proteins and receptors, and its potential use in drug discovery and development.
Scientific Research Applications
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has been studied for its potential to interact with various proteins and receptors, and its potential use in drug discovery and development. In particular, Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has been studied for its ability to interact with a variety of G-protein coupled receptors (GPCRs), including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the histamine receptor H2. Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has also been studied for its potential to modulate the activity of several enzymes, including phosphodiesterase (PDE) and cyclooxygenase (COX).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit pb2, an important subunit of influenza rna-dependent rna polymerase (rdrp) . RdRP has been recognized as a promising target for the treatment of influenza .
Mode of Action
Related compounds have been shown to interact with their targets, such as pb2, resulting in inhibition of the target’s function .
Biochemical Pathways
Inhibition of pb2, as seen with related compounds, would affect the replication of the influenza virus, as pb2 is a key component of the virus’s rna polymerase complex .
Result of Action
The inhibition of pb2 by related compounds would likely result in decreased replication of the influenza virus .
Advantages and Limitations for Lab Experiments
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has several advantages as a research tool. It is a small molecule that is relatively easy to synthesize, and it has been studied for its potential to interact with various proteins and receptors. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not known whether Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has any significant effects on the regulation of hormones, neurotransmitters, or other signaling molecules.
Future Directions
There are several potential future directions for research on Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. These include further studies on its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted on its potential to interact with various enzymes and GPCRs. Finally, studies could be conducted to assess its potential for use in drug discovery and development.
properties
IUPAC Name |
1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.BrH/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11;/h1,3,5,7,11,13H,2,4,6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRBWFKDKIQFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CN=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[F]indazol-4-amine](/img/structure/B1389538.png)
![2-[(Benzylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1389540.png)


![Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1389544.png)




![[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide](/img/structure/B1389551.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B1389555.png)

![(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone](/img/structure/B1389559.png)